molecular formula C10H8BrNO B7901169 5-Bromo-2-methylquinolin-8-ol CAS No. 24263-94-3

5-Bromo-2-methylquinolin-8-ol

Cat. No.: B7901169
CAS No.: 24263-94-3
M. Wt: 238.08 g/mol
InChI Key: LUHAOSQDJPQPIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-methylquinolin-8-ol: is a derivative of quinoline, a nitrogen-containing heterocyclic compound Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methylquinolin-8-ol typically involves the bromination of 2-methylquinolin-8-ol. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the quinoline ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized for high yield and purity, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Bromo-2-methylquinolin-8-ol can undergo oxidation reactions to form quinoline N-oxide derivatives.

    Reduction: Reduction of the bromine atom can lead to the formation of 2-methylquinolin-8-ol.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea in polar solvents.

Major Products Formed:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: 2-Methylquinolin-8-ol.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Bromo-2-methylquinolin-8-ol is used as a building block in the synthesis of more complex quinoline derivatives. It serves as an intermediate in the preparation of ligands for coordination chemistry and catalysts.

Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Quinoline derivatives are known to inhibit enzymes and interfere with DNA synthesis, making them valuable in drug discovery.

Medicine: The compound’s derivatives are explored for their therapeutic potential in treating infections, cancer, and neurological disorders. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various applications.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methylquinolin-8-ol involves its interaction with biological targets such as enzymes and DNA. The bromine atom enhances its binding affinity to these targets, leading to inhibition of enzyme activity or disruption of DNA processes. The compound may also generate reactive oxygen species (ROS) that contribute to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

    2-Methylquinolin-8-ol: Lacks the bromine atom, resulting in different reactivity and biological activity.

    5-Chloro-2-methylquinolin-8-ol: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and applications.

    8-Hydroxyquinoline: A parent compound with broad applications but without the specific modifications present in 5-Bromo-2-methylquinolin-8-ol.

Uniqueness: this compound is unique due to the presence of both the bromine atom and the methyl group, which confer distinct chemical reactivity and biological activity. These modifications enhance its potential as a versatile intermediate in chemical synthesis and as a candidate for drug development.

Properties

IUPAC Name

5-bromo-2-methylquinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-6-2-3-7-8(11)4-5-9(13)10(7)12-6/h2-5,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUHAOSQDJPQPIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2C=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401306954
Record name 5-Bromo-2-methyl-8-quinolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401306954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24263-94-3
Record name 5-Bromo-2-methyl-8-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24263-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-methyl-8-quinolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401306954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Tetrabutylammonium fluoride (54 ml, 1M in tetrahydrofuran) was added dropwise to a stirred solution of 5-bromo-8-t-butyldimethylsilyloxyquinaldine (16.3 g) in tetrahydrofuran (500 ml). After stirring for 10 minutes the reaction was diluted with dichloromethane (500 ml) and extracted with water (3×200 ml). The organic phase was dried over magnesium sulphate and concentrated in vacuo. Purification by recrystallisation from aqueous methanol afforded the title compound as an off white solid (7.7 g).
Quantity
54 mL
Type
reactant
Reaction Step One
Name
5-bromo-8-t-butyldimethylsilyloxyquinaldine
Quantity
16.3 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-methylquinolin-8-ol
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-methylquinolin-8-ol
Reactant of Route 3
5-Bromo-2-methylquinolin-8-ol
Reactant of Route 4
5-Bromo-2-methylquinolin-8-ol
Reactant of Route 5
Reactant of Route 5
5-Bromo-2-methylquinolin-8-ol
Reactant of Route 6
5-Bromo-2-methylquinolin-8-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.